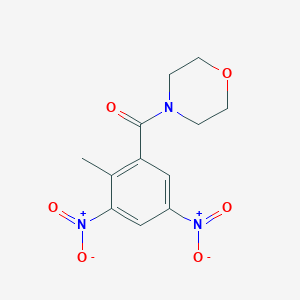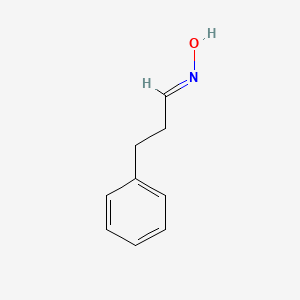
N-Amino-2-phenylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrrolidinedione, a five-membered lactam ring, and features both an amino group and a phenyl group attached to the ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenyl-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with maleic anhydride, followed by cyclization to form the pyrrolidinedione ring. The reaction typically requires an acidic catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of 1-amino-3-phenyl-2,5-pyrrolidinedione often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of 1-amino-3-phenyl-2,5-pyrrolidinedione.
Reduction: Reduced forms of the compound, such as 1-amino-3-phenyl-2,5-pyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-amino-3-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 1-Methyl-3-phenyl-2,5-pyrrolidinedione
- 1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione
- 1-Phenyl-2,5-pyrrolidinedione
Uniqueness: 1-Amino-3-phenyl-2,5-pyrrolidinedione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
36689-15-3 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-amino-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
Clave InChI |
QXKSJQUQZKEAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)






![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)

